REACTION_CXSMILES
|
COC[O:4][C:5]1[C:13]2[CH:12]=[C:11]([C:14]3[O:18][C:17]([S:19][CH3:20])=[N:16][N:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.Cl>C1COCC1>[OH:4][C:5]1[C:13]2[CH:12]=[C:11]([C:14]3[O:18][C:17]([S:19][CH3:20])=[N:16][N:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1
|
Name
|
5-(4-(methoxymethyloxy)benzo(b)furan-2-yl)-2-methylthio-1,3,4-oxadiazole
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Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COCOC1=CC=CC=2OC(=CC21)C2=NN=C(O2)SC
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 7 hr
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2OC(=CC21)C2=NN=C(O2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |